molecular formula C8H12O2 B3053979 2-Oxaspiro[4.4]nonan-1-one CAS No. 5732-98-9

2-Oxaspiro[4.4]nonan-1-one

Cat. No.: B3053979
CAS No.: 5732-98-9
M. Wt: 140.18 g/mol
InChI Key: PBZONIMHAVOWHW-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. It is a cyclic ketone characterized by a spirocyclic structure, which means it has two rings that share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxaspiro[4.4]nonan-1-one can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a dicarboxylic acid, under acidic or basic conditions. The reaction conditions typically include the use of a catalyst, such as sulfuric acid or a strong base, and heating the reaction mixture to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[4.4]nonan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or esters.

  • Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Oxaspiro[4.4]nonan-1-one has various scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.

  • Biology: The compound may have potential biological activity, and its derivatives could be explored for their pharmacological properties.

  • Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

2-Oxaspiro[4.4]nonan-1-one can be compared with other similar compounds, such as 1-oxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride and nonan-2-one. These compounds share similar structural features but differ in their functional groups and chemical properties The uniqueness of 2-Oxaspiro[4

Comparison with Similar Compounds

  • 1-oxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

  • Nonan-2-one

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-8(5-6-10-7)3-1-2-4-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZONIMHAVOWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574422
Record name 2-Oxaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5732-98-9
Record name 2-Oxaspiro[4.4]nonan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5732-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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